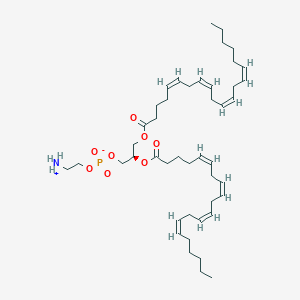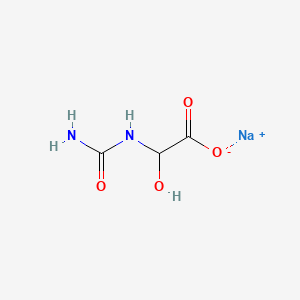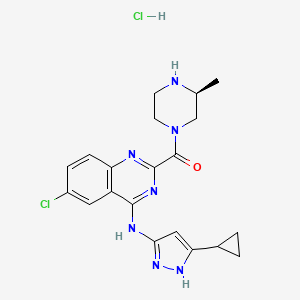
CZh226 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CZh226 hydrochloride is a potent and selective inhibitor of p21-activated kinase 4 (PAK4). It has a Ki value of 9 nM and displays 346-fold selectivity over PAK1 . This compound is known for its excellent kinase spectrum selectivity against a panel of 54 kinases, showing less than 80% inhibition at 0.1 µM . This compound is a valuable research probe for the biological investigation of group II PAKs and has shown potential in inhibiting the migration and invasion of A549 tumor cells by regulating PAK4-directed downstream signaling pathways .
Méthodes De Préparation
The synthesis of CZh226 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a quinazoline scaffold. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of the chloro and amino groups: These functional groups are introduced through selective halogenation and amination reactions.
Attachment of the pyrazolyl and piperazinyl groups: These groups are attached through nucleophilic substitution reactions.
Final hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
CZh226 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and pyrazolyl groups.
Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of this compound .
Applications De Recherche Scientifique
CZh226 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a research probe to study the structure and function of PAK4 and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of PAK4 in cell signaling, cytoskeletal reorganization, and cell motility.
Mécanisme D'action
CZh226 hydrochloride exerts its effects by selectively inhibiting PAK4, a serine/threonine protein kinase involved in various cellular processes. The compound binds to the ATP-binding pocket of PAK4, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts PAK4-mediated signaling pathways, leading to reduced cell migration, invasion, and proliferation .
Comparaison Avec Des Composés Similaires
CZh226 hydrochloride is unique in its high selectivity for PAK4 over other kinases. Similar compounds include other PAK4 inhibitors with quinazoline scaffolds, such as:
Compound 31: Another potent and selective PAK4 inhibitor with a similar quinazoline core.
6-Chloro-4-aminoquinazoline-2-carboxamide derivatives: These compounds also target PAK4 and have been studied for their potential anticancer properties.
Compared to these similar compounds, this compound stands out due to its remarkable selectivity and potency, making it a valuable tool for research and potential therapeutic development .
Propriétés
Formule moléculaire |
C20H23Cl2N7O |
|---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C20H22ClN7O.ClH/c1-11-10-28(7-6-22-11)20(29)19-23-15-5-4-13(21)8-14(15)18(25-19)24-17-9-16(26-27-17)12-2-3-12;/h4-5,8-9,11-12,22H,2-3,6-7,10H2,1H3,(H2,23,24,25,26,27);1H/t11-;/m0./s1 |
Clé InChI |
AHZTURNQWPRGPY-MERQFXBCSA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |
SMILES canonique |
CC1CN(CCN1)C(=O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=NNC(=C4)C5CC5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


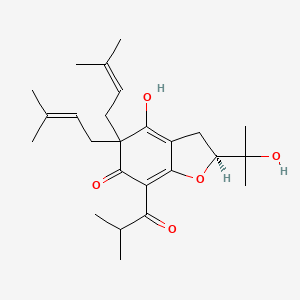
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)

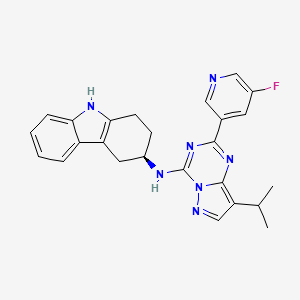
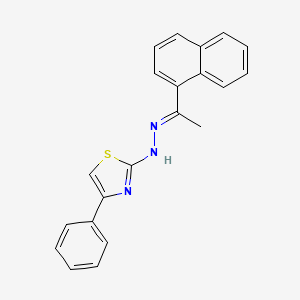
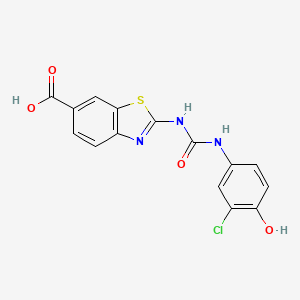
![(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)
![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)
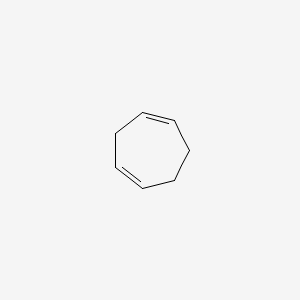
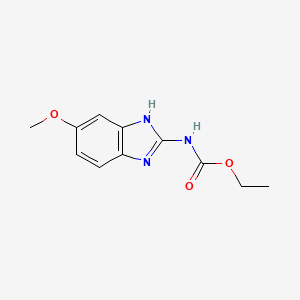
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)
